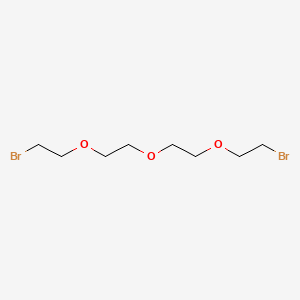

Bromo-PEG3-bromide

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-bromoethoxy)-2-[2-(2-bromoethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Br2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFMWHWXEBUOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)OCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341319 | |

| Record name | Ethane, 1,1'-oxybis[2-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31255-26-2 | |

| Record name | Ethane, 1,1'-oxybis[2-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG3-bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-bromide, with the CAS number 31255-26-2, is a hydrophilic, bifunctional crosslinker of significant interest in the fields of bioconjugation, pharmaceutical sciences, and drug delivery. This polyethylene glycol (PEG) derivative features a three-unit PEG spacer flanked by two reactive bromide groups. The bromide moieties are excellent leaving groups, making them highly susceptible to nucleophilic substitution reactions. This reactivity, combined with the aqueous solubility imparted by the PEG chain, renders this compound a versatile tool for covalently linking molecules and modifying the properties of biomolecules and surfaces.[1][2][3] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1] Its key properties are summarized in the table below. The hydrophilic PEG spacer enhances the solubility of conjugates in aqueous media, a valuable attribute in many biological applications.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 31255-26-2 | [3] |

| Molecular Formula | C₈H₁₆Br₂O₃ | [3] |

| Molecular Weight | 320.02 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.5686 g/cm³ | [5] |

| Boiling Point | 146 °C at 0.06 Torr | [5] |

| Solubility | Soluble in DMSO. Limited miscibility with water. Good solubility in organic solvents like dichloromethane and chloroform. | |

| Storage | Store at -20°C for long-term stability. | [3] |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable linker in several advanced applications:

-

Bioconjugation and Crosslinking: The two bromide groups can react with nucleophiles, such as the thiol groups of cysteine residues on proteins or engineered antibodies, to form stable thioether bonds. This allows for the crosslinking of proteins or the attachment of other molecules to biomolecules, thereby improving their stability and solubility.[1]

-

PROTAC Synthesis: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The PEG3 linker allows for the spatial separation of the two ligands of the PROTAC, which is crucial for the formation of a productive ternary complex.

-

Nanoparticle and Surface Modification: This linker can be used to modify the surface of nanoparticles and other materials to enhance their biocompatibility and functionality. This is particularly relevant in the development of drug delivery systems and diagnostic tools.[1]

Experimental Protocols

General Synthesis of this compound

A general method for the synthesis of this compound involves the bromination of triethylene glycol. This is typically achieved using a brominating agent like phosphorus tribromide in an appropriate solvent. The reaction is followed by purification, often through distillation under reduced pressure.

PROTAC Synthesis using a Bromo-PEG Linker (Representative Protocol)

This protocol outlines the sequential functionalization of a bromo-PEG linker for the synthesis of a PROTAC.

Step 1: First Nucleophilic Substitution

-

Dissolve the first ligand (containing a nucleophilic group like a phenol or amine, 1.0 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0-3.0 equivalents) and stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring the reaction progress by a suitable analytical technique like TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the mono-functionalized linker intermediate.

Step 2: Second Nucleophilic Substitution

-

Dissolve the second ligand (containing a nucleophilic group, 1.0 equivalent) in anhydrous DMF.

-

Add a suitable base (2.0-3.0 equivalents) and stir at room temperature for 30 minutes.

-

Add a solution of the mono-functionalized linker intermediate (1.0-1.2 equivalents) in anhydrous DMF.

-

Heat the reaction mixture (e.g., 60-90 °C) and stir for 12-48 hours, monitoring for the formation of the final PROTAC.

-

Upon completion, perform a similar workup as in Step 1.

-

Purify the final PROTAC molecule using an appropriate method, such as flash column chromatography or preparative HPLC.

Workflow for PROTAC Synthesis

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

Bioconjugation to Cysteine Residues (Representative Protocol)

This protocol describes the conjugation of a bromo-functionalized PEG linker to cysteine residues on a protein.

-

Protein Reduction: If the cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 1-2 hours at room temperature.

-

Buffer Exchange: Remove the excess reducing agent by buffer exchange into a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5) using a desalting column.

-

Conjugation Reaction: Add a solution of this compound (typically a 5-20 fold molar excess over the protein) to the protein solution. The this compound should be dissolved in a compatible organic solvent like DMSO before addition.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. It is advisable to perform the reaction in an oxygen-free environment to prevent the re-oxidation of thiols.

-

Purification: Remove excess linker and purify the conjugated protein using a suitable method such as size exclusion chromatography (SEC) or dialysis.

Workflow for Protein Bioconjugation

Caption: A typical workflow for the conjugation of this compound to a protein via cysteine residues.

Safety Information

This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information. It is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410).

Conclusion

This compound is a highly useful and versatile bifunctional linker for researchers in drug discovery and development. Its well-defined structure, hydrophilic PEG spacer, and reactive bromide end groups provide a powerful tool for the synthesis of complex molecules like PROTACs and for the modification of biomolecules to improve their therapeutic properties. The provided protocols, while representative, offer a solid foundation for the application of this valuable chemical entity in a variety of research settings.

References

- 1. This compound, CAS 31255-26-2 | AxisPharm [axispharm.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. This compound, 31255-26-2 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 31255-26-2 | CAS DataBase [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bromo-PEG3-bromide for Researchers and Drug Development Professionals

Introduction: Bromo-PEG3-bromide, systematically named 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane, is a homobifunctional crosslinking reagent widely utilized in biomedical research and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental considerations for its use.

Core Chemical and Physical Properties

This compound is a derivative of polyethylene glycol (PEG), a polymer known for its hydrophilicity and biocompatibility. The "PEG3" designation indicates the presence of three ethylene glycol repeating units. The molecule is capped at both ends with bromide atoms, which serve as reactive sites.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 31255-26-2 | [1][2][3] |

| Molecular Formula | C₈H₁₆Br₂O₃ | [1][2][3] |

| Molecular Weight | 320.02 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity | Typically ≥95% | [1][4] |

| Solubility | Soluble in DMSO. Miscible with water, DMF, and DCM. | [1][5] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. | [1][2] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane | [1] |

| Synonyms | Br-PEG3-Br, 1,11-dibromo-3,6,9-trioxaundecane, Bis(bromo)-PEG3 | [4] |

| SMILES | BrCCOCCOCCOCCBr | [1] |

| InChI Key | IJFMWHWXEBUOKR-UHFFFAOYSA-N | [1] |

Applications in Research and Drug Development

The principal utility of this compound lies in its role as a flexible and hydrophilic linker. The two terminal bromide atoms are excellent leaving groups in nucleophilic substitution reactions, allowing for the covalent conjugation of two molecules.

PROTAC Synthesis

A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The PEG3 linker in this compound serves to connect the target protein-binding ligand and the E3 ligase ligand, and its length and flexibility are critical for the formation of a productive ternary complex. The hydrophilic nature of the PEG spacer can also enhance the solubility and cell permeability of the resulting PROTAC molecule.[2]

Bioconjugation and Crosslinking

The bifunctional nature of this compound makes it a versatile tool for crosslinking and bioconjugation.[4] It can be used to link various biomolecules, such as proteins, peptides, and nucleic acids, to other molecules or to surfaces. This can be employed to improve the solubility and stability of biomolecules.[4]

Nanoparticle and Surface Modification

This compound is utilized in the functionalization of nanoparticles and surfaces.[4] The PEG linker enhances the biocompatibility of these materials by reducing non-specific protein adsorption, a process known as PEGylation. This is a crucial aspect in the development of drug delivery systems and diagnostic tools to improve their in vivo performance.[4]

Experimental Protocols and Considerations

The following represents a generalized experimental workflow for the synthesis of a PROTAC using this compound. Specific reaction conditions will need to be optimized based on the specific ligands being used.

Detailed Methodological Steps:

Step 1: Synthesis of the Ligand-Linker Intermediate

-

Reactant Preparation: Dissolve the first ligand (e.g., the ligand for the target protein) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Activation: Add a suitable base (e.g., potassium carbonate or diisopropylethylamine) to the solution to deprotonate the nucleophilic group on the ligand.

-

Reaction: Add a solution of this compound (typically in slight excess) to the reaction mixture.

-

Incubation: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours to overnight, monitoring the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include dilution with an organic solvent, washing with aqueous solutions to remove the base and other water-soluble impurities, and drying of the organic layer. The crude intermediate is then isolated by removal of the solvent under reduced pressure.

Step 2: Synthesis of the Final PROTAC Molecule

-

Reactant Preparation: Dissolve the isolated Ligand1-PEG3-Br intermediate and the second ligand (e.g., the E3 ligase ligand) in an anhydrous aprotic solvent like DMF.

-

Activation and Reaction: Add a suitable base and heat the reaction mixture to drive the second nucleophilic substitution.

-

Incubation and Monitoring: Maintain the reaction at an elevated temperature and monitor its progress until completion.

Step 3: Purification and Characterization

-

Purification: The final crude PROTAC is purified using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Characterization: The identity and purity of the final PROTAC are confirmed using analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Safety and Handling

While this compound is shipped as a non-hazardous chemical, standard laboratory safety precautions should be observed.[1] It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure, featuring a hydrophilic PEG3 spacer and two reactive bromide termini, makes it an ideal linker for the synthesis of PROTACs and other bioconjugates. The ability to modulate the solubility and pharmacokinetic properties of molecules through its incorporation underscores its importance in the development of novel therapeutics and research reagents. A thorough understanding of its chemical properties and reactivity is essential for its successful application in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Bromides | Ambeed.com [ambeed.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromo-PEG3-bromide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-bromide, systematically named 1-bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane, is a hydrophilic, bifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development.[1] Its structure features a triethylene glycol (PEG3) spacer flanked by two primary bromide groups. These terminal bromides are excellent leaving groups in nucleophilic substitution reactions, enabling the covalent linkage of two different molecules or moieties.[2] This guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and key applications of this compound.

Chemical Structure and Properties

This compound is a derivative of polyethylene glycol (PEG), a polymer known for its biocompatibility and solubility in aqueous and many organic solvents. The PEG3 spacer in this compound imparts hydrophilicity to the molecules it crosslinks, which can be advantageous for improving the solubility and pharmacokinetic properties of therapeutic agents.[1]

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₆Br₂O₃ | [1] |

| Molecular Weight | 320.02 g/mol | [1] |

| CAS Number | 31255-26-2 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥95% | [1] |

| SMILES | BrCCOCCOCCOCCBr | |

| IUPAC Name | 1-bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its corresponding diol, triethylene glycol. A common and effective method involves the use of phosphorus tribromide (PBr₃), a reagent widely used for converting primary and secondary alcohols to alkyl bromides.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from triethylene glycol using phosphorus tribromide.

Materials:

-

Triethylene glycol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve triethylene glycol (1.0 eq) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.7 eq, considering PBr₃ reacts with 3 eq of alcohol) to the stirred solution via the addition funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the excess PBr₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

This compound is a versatile tool for chemical biologists and medicinal chemists. Its primary application is as a homobifunctional linker in the synthesis of more complex molecules.

PROTAC Synthesis

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Caption: Logical workflow for PROTAC synthesis using this compound.

Bioconjugation and Surface Modification

The bifunctional nature of this compound allows for its use in crosslinking biomolecules, such as proteins and peptides, and for modifying the surfaces of nanoparticles and other materials.[1] This can enhance the biocompatibility, stability, and functionality of these entities for various diagnostic and therapeutic applications.

Conclusion

This compound is a valuable chemical tool with a well-defined structure and versatile reactivity. Its synthesis from triethylene glycol is a straightforward process, and its application as a hydrophilic, bifunctional linker, particularly in the burgeoning field of targeted protein degradation with PROTACs, underscores its importance in modern drug discovery and development. The detailed information provided in this guide serves as a valuable resource for researchers and scientists working in these areas.

References

The Core Properties of Bromo-PEG3-bromide: A Technical Guide for Researchers

An in-depth examination of the physical, chemical, and functional characteristics of Bromo-PEG3-bromide, a versatile bifunctional linker for applications in bioconjugation, drug delivery, and the synthesis of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, systematically named 1,11-dibromo-3,6,9-trioxaundecane, is a hydrophilic, flexible, and bifunctional crosslinking reagent. It features a three-unit polyethylene glycol (PEG) core, which imparts favorable solubility in aqueous and organic media, a critical attribute for biological applications. The molecule is flanked by two terminal bromide groups, which serve as excellent leaving groups for nucleophilic substitution reactions.[1][2] These reactive ends enable the covalent conjugation of two different molecules, making it an invaluable tool for researchers in drug development, chemical biology, and materials science. Its defined length and chemical properties allow for precise control over the spacing and orientation of conjugated moieties, which is crucial in the design of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[3]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for designing experiments, calculating stoichiometry, and ensuring appropriate handling and storage.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Systematic Name | 1,11-Dibromo-3,6,9-trioxaundecane | [4] |

| Synonyms | Br-PEG3-Br, this compound | [5] |

| CAS Number | 31255-26-2 | [1][2][5][6] |

| Molecular Formula | C₈H₁₆Br₂O₃ | [1][2][4] |

| Molecular Weight | 320.02 g/mol | [5][7] |

| Appearance | Colorless to light yellow liquid | [5][7] |

| Density | 1.5686 g/cm³ | [4] |

| Boiling Point | 146 °C at 0.06 Torr | [4] |

| Purity | Typically ≥95% - 98% | [1][5][6] |

Table 2: Solubility and Storage

| Property | Details | Reference |

| Solubility | Good solubility in water and organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | [4][8] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1][2] |

| Shipping | Typically shipped at ambient temperature as a non-hazardous chemical. | [1] |

Experimental Protocols

This compound is primarily used in nucleophilic substitution reactions. The terminal bromides readily react with soft nucleophiles like thiols (from cysteine residues) and can also react with amines (from lysine residues or N-termini) under appropriate conditions. Below are representative protocols for key applications.

General Protocol for Conjugation to a Thiol-Containing Molecule (e.g., Cysteine Peptide)

This protocol describes the formation of a stable thioether bond by reacting this compound with a molecule containing a free sulfhydryl group. This is a common strategy for protein modification and linker attachment.

Materials:

-

Thiol-containing molecule (e.g., peptide, protein)

-

This compound

-

Reaction Buffer: Deoxygenated phosphate-buffered saline (PBS) or borate buffer, pH 7.0-8.5.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol

-

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment

Methodology:

-

Preparation of Reactants:

-

Dissolve the thiol-containing molecule in the deoxygenated Reaction Buffer to a final concentration of 1-5 mg/mL. If disulfide bonds are present, pre-treat the molecule with a reducing agent like TCEP.

-

Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the buffered solution of the thiol-containing molecule. A 5- to 20-fold molar excess of the linker is a recommended starting point.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. The progress can be monitored by LC-MS.

-

-

Quenching:

-

Add a quenching reagent (e.g., L-cysteine) in 50-100 fold molar excess relative to the initial amount of this compound to consume any unreacted linker.

-

Incubate for an additional 30-60 minutes at room temperature.

-

-

Purification:

-

Remove the excess linker and quenching reagent to isolate the purified conjugate using SEC or dialysis.

-

Representative Protocol for PROTAC Synthesis

This compound is an ideal linker for synthesizing PROTACs, connecting a target protein-binding ligand (warhead) with an E3 ligase ligand. This is typically a two-step sequential reaction.

Materials:

-

Warhead ligand with a nucleophilic handle (e.g., -OH, -NH₂, -SH)

-

E3 ligase ligand with a nucleophilic handle

-

This compound

-

Anhydrous DMF

-

Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Analytical and Preparative HPLC

Methodology:

-

Step 1: Synthesis of Warhead-PEG3-Bromide Intermediate

-

Dissolve the warhead ligand (1.0 eq) in anhydrous DMF.

-

Add a suitable base (e.g., DIPEA, 2-3 eq) to deprotonate the nucleophile.

-

Add this compound (1.1-1.5 eq) to the solution.

-

Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) for 4-16 hours, monitoring by LC-MS until the starting material is consumed.

-

Perform an aqueous work-up and purify the mono-substituted intermediate using column chromatography or preparative HPLC.

-

-

Step 2: Synthesis of the Final PROTAC

-

Dissolve the purified Warhead-PEG3-Bromide intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add base (DIPEA, 3.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction, perform a suitable work-up, and purify the final PROTAC molecule by preparative HPLC.

-

Confirm the identity and purity of the final product using LC-MS and NMR.

-

Visualized Workflows

Diagrams created using Graphviz provide a clear visual representation of the experimental processes involving this compound.

References

- 1. 1,11-Dibromoundecane | C11H22Br2 | CID 85551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 31255-26-2 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Mechanism of Action of Bromo-PEG3-bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-bromide, also known as 1,11-dibromo-3,6,9-trioxaundecane, is a homobifunctional crosslinking reagent. Its structure consists of a central hydrophilic polyethylene glycol (PEG) chain of three ethylene glycol units, flanked by a reactive bromide group at each terminus. The bromide ions are excellent leaving groups, making this molecule highly suitable for nucleophilic substitution reactions.[1][2][3] This key characteristic allows for the covalent linkage of two different molecular entities, positioning this compound as a valuable tool in bioconjugation and the development of novel therapeutics.[4]

The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome.[5] The this compound linker plays a crucial role in this process by connecting the ligand that binds to the target protein with the ligand that recruits the E3 ligase. The PEG component of the linker enhances the solubility and bioavailability of the resulting PROTAC molecule.[1][2]

This guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its application in the synthesis and function of PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 31255-26-2 |

| Molecular Formula | C8H16Br2O3 |

| Molecular Weight | 320.02 g/mol |

| Appearance | Colorless to light yellow liquid |

| SMILES | BrCCOCCOCCOCCBr |

Mechanism of Action in PROTAC Synthesis and Function

The core function of this compound is to act as a linker in the synthesis of PROTACs. This is achieved through a two-step nucleophilic substitution reaction, where the two bromide groups are sequentially replaced by nucleophiles present on the target protein ligand and the E3 ligase ligand.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound generally follows the workflow depicted below. In the first step, one of the bromide groups reacts with a nucleophile (e.g., an amine, thiol, or hydroxyl group) on the first ligand. In the second step, the remaining bromide group reacts with a nucleophile on the second ligand.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule, with its this compound derived linker, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a PROTAC using this compound. This protocol is provided as an illustrative example and may require optimization for specific ligands and reaction conditions.

Materials and Reagents:

-

Target Protein Ligand with a nucleophilic handle (e.g., -NH2, -OH, -SH)

-

E3 Ligase Ligand with a nucleophilic handle

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Diisopropylethylamine (DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

-

Purification equipment (e.g., HPLC, column chromatography)

-

Analytical equipment (e.g., LC-MS, NMR)

Procedure:

Step 1: Synthesis of Ligand-PEG3-bromide Intermediate

-

Under an inert atmosphere, dissolve the first ligand (1.0 eq) in anhydrous DMF.

-

Add a suitable base (e.g., K2CO3, 2.0-3.0 eq) to the solution and stir for 30 minutes at room temperature.

-

Add a solution of this compound (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous workup.

-

Purify the intermediate product by column chromatography.

Step 2: Synthesis of the Final PROTAC

-

Dissolve the purified intermediate from Step 1 (1.0 eq) and the second ligand (1.2 eq) in anhydrous DMF under an inert atmosphere.

-

Add a suitable base (e.g., DIPEA, 3.0 eq) to the reaction mixture.

-

Heat the reaction mixture if necessary and stir for 12-48 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup and extract the final PROTAC product.

-

Purify the final PROTAC by preparative HPLC.

-

Confirm the identity and purity of the final product by HRMS and NMR.

Quantitative Data

Specific quantitative data for PROTACs utilizing a this compound linker would need to be determined experimentally for each specific target and E3 ligase pair. Key performance indicators for PROTAC efficacy are summarized in the table below.

| Parameter | Description | Typical Units |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | nM or µM |

| Dmax | The maximum percentage of target protein degradation achieved. | % |

| t1/2 | The time required to degrade 50% of the target protein at a given PROTAC concentration. | hours |

Conclusion

This compound is a versatile homobifunctional linker that plays a critical role in the synthesis of PROTACs. Its two reactive bromide groups allow for the sequential conjugation of a target protein ligand and an E3 ligase ligand, while the hydrophilic PEG3 spacer imparts favorable physicochemical properties to the resulting PROTAC molecule. The ability of PROTACs to catalytically induce the degradation of target proteins makes them a promising therapeutic modality, and linkers such as this compound are essential components in their design and development. The experimental protocols and mechanistic understanding provided in this guide serve as a foundation for researchers and drug development professionals working in this exciting field.

References

An In-depth Technical Guide on the Safety and Handling of Bromo-PEG3-bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental application of Bromo-PEG3-bromide, a bifunctional, polyethylene glycol (PEG)-based linker. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from the SDS of the closely related compound, 1,2-bis(2-bromoethoxy)ethane (also known as Bromo-PEG2-bromide), and other similar bromo-compounds. This information is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.

Chemical and Physical Properties

This compound is a useful crosslinking agent in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its PEG spacer enhances solubility in aqueous media, a desirable characteristic in biological applications.[2] The terminal bromide ions serve as good leaving groups for nucleophilic substitution reactions.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C8H16Br2O3 | [1] |

| Molecular Weight | 320.02 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥96% | ChemScene |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| Storage | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20°C | MedKoo Biosciences |

| Boiling Point | Not available | |

| Density | 1.5686 g/cm³ (predicted) | [1] |

| SMILES | BrCCOCCOCCOCCBr | [1] |

| InChI | InChI=1S/C8H16Br2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | MedKoo Biosciences |

Hazard Identification and Safety Precautions

Based on the GHS classification for the analogous compound 1,2-bis(2-bromoethoxy)ethane, this compound should be handled with care.[3]

GHS Hazard Classification (extrapolated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

Precautionary Statements:

-

Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4] Use only outdoors or in a well-ventilated area.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Response:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]

-

If on Skin: Wash with plenty of water.[6] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash it before reuse.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6] Call a POISON CENTER or doctor if you feel unwell.[6]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[6] Store locked up.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocols

The following is a generalized protocol for a bioconjugation reaction using this compound. This protocol is based on methodologies for similar bifunctional linkers and should be adapted for specific experimental needs.

Objective: To conjugate this compound to a thiol-containing molecule (e.g., a cysteine-containing peptide).

Materials:

-

This compound

-

Thiol-containing molecule

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Analytical equipment for reaction monitoring (e.g., LC-MS)

-

Purification system (e.g., Preparative HPLC)

Procedure:

-

Preparation:

-

Ensure all glassware is dry and the reaction will be performed under an inert atmosphere to prevent side reactions with moisture.

-

Bring all reagents to room temperature before use.

-

-

Reaction Setup:

-

In the reaction vessel, dissolve the thiol-containing molecule in anhydrous DMF.

-

Add this compound to the solution. A typical molar excess of the linker is between 1.2 and 2 equivalents.

-

Add the tertiary amine base (e.g., DIPEA) to the reaction mixture. The base will act as a scavenger for the HBr generated during the reaction. A common molar excess for the base is 3 equivalents.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using a suitable analytical technique, such as LC-MS, at regular intervals (e.g., every 1-2 hours).

-

The reaction is complete when the starting material (thiol-containing molecule) is consumed. Reaction times can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine to remove the DMF and excess base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using an appropriate method, such as preparative HPLC, to obtain the desired conjugate.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.

-

Visualizations

Experimental Workflow for Bioconjugation

Caption: A typical experimental workflow for a bioconjugation reaction.

Reactivity of this compound

References

An In-depth Technical Guide to Bromo-PEG3-bromide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-bromide, a bifunctional polyethylene glycol (PEG) derivative, has emerged as a critical tool in modern biochemical and pharmaceutical research. Its unique properties, particularly the presence of two reactive bromide groups and a hydrophilic PEG spacer, make it an invaluable linker for a variety of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the functionalization of nanoparticles for targeted drug delivery. This technical guide provides a comprehensive overview of the molecular characteristics, key applications, and detailed experimental protocols associated with this compound.

Core Molecular Properties

This compound is characterized by a central tri(ethylene glycol) unit flanked by two bromine atoms. The bromide ions are excellent leaving groups, facilitating nucleophilic substitution reactions, which are fundamental to its utility as a chemical linker.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆Br₂O₃ | [1] |

| Molecular Weight | 320.02 g/mol | [1] |

| CAS Number | 31255-26-2 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | |

| Purity | ≥95% - 98% | [3] |

| Synonyms | 1,11-dibromo-3,6,9-trioxaundecane |

Key Applications

The bifunctional nature of this compound makes it a versatile reagent in several cutting-edge areas of biomedical research.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[4][5][6] A PROTAC typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is frequently employed as a component of this linker. The PEG component enhances the solubility and cell permeability of the PROTAC, while the two bromide groups allow for the sequential attachment of the target protein ligand and the E3 ligase ligand.

The general mechanism of PROTAC action is a prime example of induced proximity, a key concept in chemical biology.

Nanoparticle Functionalization for Drug Delivery

PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[7] Coating nanoparticles with PEG, often using reagents like this compound, can shield them from the immune system, reduce opsonization and phagocytosis, and prolong their circulation time in the bloodstream. This "stealth" effect allows for more efficient accumulation of the nanoparticles at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. The terminal bromide groups on the PEG linker can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting of specific cells or tissues.

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of PROTACs. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Sequential PROTAC Synthesis

This protocol describes a two-step reaction where a "warhead" (targeting the protein of interest) is first attached to the this compound linker, followed by the attachment of an E3 ligase ligand.

Step 1: Synthesis of the Warhead-Linker Intermediate

-

Reagents and Materials:

-

Warhead with a nucleophilic group (e.g., -OH, -NH₂, -SH)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), N,N-Diisopropylethylamine (DIPEA))

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure: a. Dissolve the warhead (1.0 equivalent) in anhydrous DMF under an inert atmosphere. b. Add the base (2.0-3.0 equivalents) to the solution and stir at room temperature for 30 minutes. c. In a separate flask, dissolve this compound (1.1-1.5 equivalents) in anhydrous DMF. d. Add the this compound solution to the warhead solution. e. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. f. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). g. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography to obtain the warhead-linker intermediate.

Step 2: Synthesis of the Final PROTAC

-

Reagents and Materials:

-

Warhead-linker intermediate from Step 1

-

E3 ligase ligand with a nucleophilic group

-

Anhydrous DMF

-

A suitable base (e.g., K₂CO₃, DIPEA)

-

Inert atmosphere

-

-

Procedure: a. Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere. b. Add the base (2.0-3.0 equivalents) and stir for 30 minutes at room temperature. c. Dissolve the warhead-linker intermediate (1.0-1.2 equivalents) in anhydrous DMF and add it to the E3 ligase ligand solution. d. Heat the reaction mixture to 60-90 °C and stir for 12-48 hours. e. Monitor the reaction for the formation of the final PROTAC. f. Upon completion, perform a similar work-up as in Step 1. g. Purify the final PROTAC molecule using an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug discovery and development. Its well-defined structure and predictable reactivity allow for the rational design and synthesis of complex biomolecules and drug delivery systems. The applications in PROTACs and nanoparticle functionalization highlight its importance in advancing modern therapeutics. The provided protocols offer a foundation for the practical application of this important chemical linker in the laboratory. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions should be optimized for each specific application.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 31255-26-2 | BroadPharm [broadpharm.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to Bromo-PEG3-bromide Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, properties, and applications of the Bromo-PEG3-bromide linker, a versatile tool in the field of bioconjugation and drug development. The content herein is intended to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this linker in their work.

Core Concepts: Understanding the this compound Linker

The this compound linker is a homobifunctional crosslinker featuring two terminal bromide groups connected by a three-unit polyethylene glycol (PEG) spacer.[1] The bromide atoms serve as excellent leaving groups in nucleophilic substitution reactions, making the linker highly reactive towards nucleophiles such as thiols (from cysteine residues) and amines (from lysine residues or N-termini) on biomolecules.[1][2] The hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting conjugates, which is a crucial property for biological applications.[1][3]

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound is characterized by its bifunctional nature, enabling the crosslinking of molecules.

| Property | Value |

| IUPAC Name | 1-bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane |

| Molecular Formula | C8H16Br2O3 |

| Molecular Weight | 320.02 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in water, DMSO, DMF |

Reactivity and Bioconjugation Chemistry

The reactivity of the this compound linker is centered around the nucleophilic substitution at the carbon atoms bearing the bromide leaving groups. Thiol groups, particularly the deprotonated thiolate form found in cysteine residues at physiological pH, are potent nucleophiles that readily react with the linker to form stable thioether bonds.[4]

Quantitative Performance Data

The selection of a linker in bioconjugation is often guided by quantitative parameters such as reaction kinetics and the stability of the resulting linkage. The following table summarizes key performance data for thiol-alkylation reactions, which are characteristic of the this compound linker's reactivity.

| Parameter | Thiol-Alkylation (e.g., with Bromo-Linker) |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 0.056 - 40.2[5] |

| Reaction Conditions | pH-dependent (typically pH 7-9 for thiols)[5] |

| Biocompatibility | Good, but potential for off-target reactions with other nucleophiles.[5] |

| Resulting Linkage | Thioether[5] |

| Linkage Stability | Thioether bonds can be susceptible to oxidation.[5] |

Applications in Drug Development

The this compound linker is a valuable component in the construction of complex therapeutic molecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[6] The linker plays a critical role in the stability, pharmacokinetics, and efficacy of the ADC.[6] The hydrophilic PEG spacer of the this compound linker can improve the solubility and reduce aggregation of the ADC.[6]

The general mechanism of action for an ADC involves its binding to a tumor-specific antigen, internalization, and subsequent release of the cytotoxic payload, leading to apoptosis of the cancer cell.[6]

Mechanism of action for an Antibody-Drug Conjugate (ADC).

A key signaling pathway targeted by ADCs is the HER2 pathway, which is overexpressed in various cancers, including breast and gastric cancers.[7][8]

HER2 signaling pathway targeted by an ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[9][10] The this compound linker can be used to connect the POI-binding ligand to the E3 ligase-binding ligand.[10] The length and flexibility of the PEG spacer are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[11]

The PROTAC mechanism involves the formation of this ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[9][11]

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 3. purepeg.com [purepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Bromo-PEG3-bromide for Bioconjugation

For researchers, scientists, and drug development professionals venturing into bioconjugation, the selection of an appropriate linker is a critical step that dictates the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. Bromo-PEG3-bromide, a homobifunctional crosslinker, offers a versatile tool for covalently linking biomolecules. This guide provides a comprehensive overview of its application, particularly focusing on the conjugation to proteins through thiol-alkylation, a common strategy in the development of targeted therapeutics like antibody-drug conjugates (ADCs).

Core Concepts in this compound Bioconjugation

This compound is a polyethylene glycol (PEG) derivative featuring a bromide group at each end of a three-unit PEG spacer.[1][2] The bromide atoms serve as excellent leaving groups in nucleophilic substitution reactions, making the molecule highly reactive towards nucleophiles such as the thiol groups of cysteine residues and the amine groups of lysine residues on proteins.[1][3][4] The inclusion of the hydrophilic PEG3 spacer can enhance the aqueous solubility of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[1][2] This property can help to reduce aggregation and improve the pharmacokinetic profile of the final product.[1]

The primary application of this compound in bioconjugation is as a crosslinking agent, enabling the formation of stable thioether bonds with sulfhydryl groups (-SH) on biomolecules.[3][4] This is a cornerstone of modern drug development, particularly in the construction of ADCs, where a cytotoxic drug is linked to a monoclonal antibody to achieve targeted delivery to cancer cells.[1]

Data Presentation: A Representative Bioconjugation Experiment

| Parameter | Target Value | Achieved Value | Method of Analysis |

| Antibody Concentration | 5.0 mg/mL | 4.8 mg/mL | A280 Spectroscopy |

| Molar Ratio (Linker:Antibody) | 8:1 | 8:1 | - |

| Conjugation Yield | > 80% | 85% | Protein Quantification |

| Average Drug-to-Antibody Ratio (DAR) | 4.0 | 3.8 | HIC-HPLC / Mass Spectrometry |

| Purity (Monomer %) | > 95% | 97% | SEC-HPLC |

| Unconjugated Drug-Linker | < 1% | < 0.5% | RP-HPLC |

Table adapted from a representative experiment with Bis-Bromoacetamido-PEG11, a homobifunctional thiol-reactive linker.[5]

Experimental Protocols

The following protocols provide a detailed methodology for a typical bioconjugation experiment involving the reaction of a bromo-PEG linker with a monoclonal antibody.

Antibody Reduction (Generation of Free Thiols)

This protocol describes the selective reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM)

-

Reduction Buffer (e.g., PBS with 1 mM EDTA, degassed)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reduction Buffer.

-

TCEP Addition: To achieve a target Drug-to-Antibody Ratio (DAR) of 4 (four free thiols per antibody), add 2.1 molar equivalents of TCEP to the antibody solution. For a target DAR of 8, approximately 4.2 equivalents may be required. The optimal TCEP concentration should be determined empirically for each specific antibody.[5]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

TCEP Removal: Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. Elute the reduced antibody with the Reduction Buffer.

-

Concentration Determination: Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Conjugation with this compound

This protocol outlines the reaction of the reduced antibody with the this compound linker.

Materials:

-

Reduced monoclonal antibody with free thiols

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Conjugation Buffer (e.g., PBS, pH 7.5-8.5, degassed)

-

Quenching solution (e.g., 1 M N-acetylcysteine or L-cysteine)

Procedure:

-

Linker Preparation: Allow the vial of this compound to warm to room temperature before opening. Prepare a stock solution of the linker (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use.

-

Conjugation Reaction: Add a 1.5 to 2-fold molar excess of the this compound solution per free thiol to the reduced antibody solution with gentle mixing.[5] Ensure the final concentration of the organic solvent is below 10% (v/v).

-

Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each specific system.

-

Quenching: To stop the reaction and consume any unreacted linker, add the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

Purification and Characterization of the Conjugate

This protocol describes the purification of the antibody-linker conjugate and subsequent characterization to determine purity and DAR.

Materials:

-

Crude antibody-linker conjugate

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

-

Characterization instruments (e.g., HPLC, Mass Spectrometer)

Procedure:

-

Purification: Remove unreacted this compound, quenching reagent, and other byproducts by SEC or dialysis.

-

Purity Analysis: Analyze the purified conjugate by SEC-HPLC to determine the percentage of monomeric species and the presence of any aggregates.

-

DAR Determination: The average DAR can be determined using various techniques, including Hydrophobic Interaction Chromatography (HIC)-HPLC, Reverse Phase (RP)-HPLC of the reduced and separated antibody chains, or mass spectrometry.[2][6][7]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts and procedures described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Reaction pathway for thiol-alkylation with this compound.

Caption: Experimental workflow for bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Site-Specific Quantitation of Drug Conjugations on Antibody-Drug Conjugates (ADCs) Using a Protease-Assisted Drug Deconjugation and Linker-like Labeling (PADDLL) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JenKem Technology PEG Products for ADCs - JenKem Technology USA [jenkemusa.com]

- 5. benchchem.com [benchchem.com]

- 6. Multi-Arm PEGs for ADCs [jenkemusa.com]

- 7. Linker and Conjugation Site Synergy in Antibody-Drug Conjugates: Impacts on Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Bromo-PEG3-bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of proteins using the homobifunctional crosslinker, Bromo-PEG3-bromide. This reagent is utilized for introducing a flexible, hydrophilic polyethylene glycol (PEG) spacer between biomolecules. The terminal bromide groups react with nucleophiles, most commonly the thiol groups of cysteine residues on proteins, to form stable thioether bonds.

Introduction

This compound is a PEG derivative featuring two bromide end groups.[1][2] The bromide ion is an effective leaving group, facilitating nucleophilic substitution reactions.[1][2][3] The incorporation of a three-unit PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting bioconjugate.[4] This crosslinker is suitable for a variety of bioconjugation applications, including the PEGylation of proteins and peptides to improve their pharmacokinetic properties.[4][5]

Key Applications:

-

PEGylation of Proteins and Peptides: Enhances solubility, stability, and circulation half-life while potentially reducing immunogenicity.[5][6]

-

Crosslinking Proteins: Can be used to form intramolecular or intermolecular crosslinks in proteins.

-

Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the conjugation of bromo-functionalized PEG linkers to protein thiols. These parameters should be optimized for each specific protein and application.

| Parameter | Recommended Range | Notes |

| Molar Ratio (Linker : Protein) | 5:1 to 20:1 | Higher ratios may be necessary for less reactive thiol groups.[5][7] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor intermolecular crosslinking.[5] |

| Reaction pH | 7.0 - 8.5 | A higher pH increases the concentration of the more reactive thiolate anion.[5] |

| Reaction Temperature | 4°C - 25°C | Lower temperatures can be used for sensitive proteins to minimize degradation.[5][7] |

| Reaction Time | 2 - 16 hours | The reaction progress should be monitored to determine the optimal time.[5][7] |

| Solvent for Linker | Anhydrous DMF or DMSO | Prepare the stock solution immediately before use.[5] |

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to a protein containing accessible cysteine residues.

Materials and Reagents

-

This compound

-

Protein with accessible cysteine residues

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.0-8.5), deoxygenated

-

Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)), optional

-

Quenching Reagent (e.g., L-cysteine or N-acetylcysteine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis equipment for buffer exchange and purification

-

Analytical equipment for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC)

Workflow for Protein Conjugation

Experimental workflow for protein conjugation.

Detailed Procedure

Step 1: Preparation of the Thiol-Containing Protein

-

Dissolve the protein in the selected deoxygenated reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[5]

-

If the protein's cysteine residues are in the form of disulfide bonds, they need to be reduced to generate free thiols. Add a 10-20 fold molar excess of a reducing agent like TCEP and incubate at room temperature for 1 hour.[5]

-

Following reduction, it is crucial to remove the excess reducing agent to prevent it from reacting with the this compound. This can be achieved using a desalting column or through dialysis against the deoxygenated reaction buffer.[5][7]

Step 2: Preparation of this compound Solution

-

Immediately prior to initiating the conjugation reaction, prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO at a concentration of 10-100 mM.[5]

Step 3: Conjugation Reaction

-

Add the this compound stock solution to the prepared protein solution to achieve the desired molar excess, typically starting with a 5-20 fold molar excess of the linker over the protein.[5][7]

-

Incubate the reaction mixture at room temperature (25°C) for 2-4 hours or at 4°C overnight with gentle stirring.[5][7] The reaction should ideally be performed in an oxygen-free environment to prevent the re-oxidation of free thiols.[7]

-

Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE or mass spectrometry to determine the optimal reaction time.

Step 4: Quenching the Reaction

-

Once the desired level of conjugation is achieved, quench the reaction by adding a quenching reagent with a free thiol, such as L-cysteine or N-acetylcysteine, to react with any unreacted this compound.

Step 5: Purification of the Conjugate

-

Remove the excess linker and quenching reagent from the reaction mixture. This is typically done using size-exclusion chromatography (SEC) or dialysis.

Step 6: Characterization of the Conjugate

-

Analyze the purified protein-PEG conjugate to determine the degree of PEGylation and confirm its purity. Common analytical methods include:

-

SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the number of PEG units attached per protein molecule.

-

HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate different species.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the reaction mechanism between this compound and a protein's cysteine residue.

Reaction of this compound with a protein thiol.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Insufficient molar excess of the linker.- Low reaction pH.- Incomplete reduction of disulfide bonds.- Short reaction time or low temperature. | - Increase the molar ratio of this compound.[5]- Increase the reaction pH to favor thiolate formation (up to 8.5).[5]- Ensure complete reduction and removal of the reducing agent.[5]- Increase the reaction time or temperature.[5] |

| Protein Aggregation | - High protein concentration.- Unfavorable buffer conditions. | - Decrease the protein concentration.[5]- Optimize the buffer composition, potentially including stabilizers.[5] |

| Non-specific Modification | - Reaction with other nucleophilic residues (e.g., lysine, histidine). | - Optimize the reaction pH to favor thiol reactivity (pH 7.0-7.5). |

For further assistance, please refer to the technical support documentation for your specific reagents.

References

Application Notes and Protocols for Bromo-PEG3-bromide in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Bromo-PEG3-bromide as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These guidelines are intended to assist researchers in the design, synthesis, and evaluation of novel protein degraders.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[3][4] The defined length of PEG units allows for systematic optimization of the distance between the POI and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation of the target protein.[2] this compound is a versatile PEG-based linker that provides two reactive bromine atoms for sequential conjugation to the POI and E3 ligase ligands.[5]

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound is a modular process that involves the sequential coupling of the POI ligand (warhead) and the E3 ligase ligand. The two bromine atoms on the linker serve as reactive sites for nucleophilic substitution. Typically, the warhead and E3 ligase ligand will possess nucleophilic functional groups such as phenols, amines, or thiols. The synthesis strategy often involves a two-step process where the first ligand is reacted with one of the bromine atoms on the linker, followed by purification of the intermediate and subsequent reaction with the second ligand.

Representative Application: Synthesis of a BRD4-Targeting PROTAC

This section details the synthesis and evaluation of a representative PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, using this compound as the linker.[6][7] The synthesis will couple the BRD4 inhibitor JQ1 (as the warhead) with a derivative of pomalidomide (recruiting the E3 ligase Cereblon).

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and activity of the BRD4-targeting PROTAC.

Table 1: Synthesis and Characterization

| Compound | Molecular Weight ( g/mol ) | Starting Amount (mg) | Equivalents | Yield (%) | Purity (HPLC) |

| JQ1-amine | 456.5 | 100 | 1.0 | - | >98% |

| This compound | 319.98 | 84 | 1.2 | - | >95% |

| JQ1-PEG3-Br Intermediate | 696.5 | - | - | 75 | >95% |

| Pomalidomide-amine | 287.3 | 45 | 1.1 | - | >98% |

| Final BRD4 PROTAC | 903.8 | - | - | 60 | >99% |

Table 2: Biological Activity Data

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Final BRD4 PROTAC | BRD4 | MV4-11 | 7.36 | >98 |

DC50: Half-maximal degradation concentration. Dmax: Maximum level of degradation.[8]

Experimental Protocols

3.2.1. Synthesis of JQ1-PEG3-Br Intermediate

This step involves the nucleophilic substitution of one of the bromine atoms on this compound with an amine-functionalized JQ1.

-

Materials:

-

JQ1-amine

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

-

Procedure:

-

To a solution of JQ1-amine (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG3-Br intermediate.

-

3.2.2. Synthesis of the Final BRD4 PROTAC

This step involves the nucleophilic substitution of the remaining bromine atom on the JQ1-PEG3-Br intermediate with an amine-functionalized pomalidomide derivative.

-

Materials:

-

JQ1-PEG3-Br intermediate

-

Pomalidomide-amine

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Procedure:

-

To a solution of the JQ1-PEG3-Br intermediate (1.0 eq) in anhydrous DMF, add the Pomalidomide-amine (1.1 eq) and DIPEA (3.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and purify the final PROTAC by preparative HPLC.

-

Characterize the final product by HRMS and NMR to confirm its identity and purity.

-

3.2.3. Western Blotting for BRD4 Degradation

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

-

Materials:

-

MV4-11 cells (or other suitable cell line expressing BRD4)

-

Synthesized BRD4 PROTAC

-

Cell lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Primary antibodies (anti-BRD4, anti-GAPDH or other loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

-

-

Procedure:

-

Seed MV4-11 cells in 6-well plates and allow them to adhere.

-

Treat the cells with a serial dilution of the BRD4 PROTAC (e.g., 0.1 nM to 10 µM) for 18 hours. Include a vehicle control (DMSO).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against BRD4 and a loading control.

-

Incubate with an HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.

-

Quantify the band intensities and normalize the BRD4 signal to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Visualizations

Signaling Pathway

BRD4 is a key transcriptional co-activator involved in various oncogenic signaling pathways. The diagram below illustrates a simplified representation of the BRD4-regulated Jagged1/Notch1 signaling pathway, which is implicated in cancer cell migration and invasion.[9][10]

Caption: BRD4 promotes Jagged1 expression, which activates Notch1 signaling.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC using this compound.

Caption: Workflow for PROTAC synthesis and biological evaluation.

PROTAC Mechanism of Action

The diagram below illustrates the general mechanism of action for a PROTAC molecule.

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

References

- 1. Recent advances in PROTACs for drug targeted protein research: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]